Suzuki-Miyaura Cross-Coupling Reactivity: Bromo- vs. Chloro-Substituted Phenylacetones
In Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl bromides demonstrate consistently higher reactivity than aryl chlorides under ligand-free conditions. A comparative study using related aryl bromides and aryl chlorides bearing basic nitrogen centers revealed that aryl bromides produced high product yields in the absence of both added base and added ligand, whereas aryl chlorides required a bulky, specialized phosphine ligand (cataCXium®PtB) to achieve comparable yields [1]. While direct head-to-head data for 4-bromophenylacetone versus 4-chlorophenylacetone in an identical Suzuki coupling is not available, this class-level inference is directly applicable to the 4-halophenylacetone series due to the identical aromatic core and electronic environment. For procurement decisions, this implies that 4-bromophenylacetone offers a more robust and cost-effective entry into biaryl products without the need for expensive, air-sensitive ligands.
| Evidence Dimension | Suzuki-Miyaura Coupling Reactivity |
|---|---|
| Target Compound Data | Aryl bromides (representative) achieve high yields without added ligand; 4-amino-2-bromopyridine gave quantitative yields at pH 3.5-4.5 |
| Comparator Or Baseline | Aryl chlorides require bulky ligand (cataCXium®PtB) for high yields; 4-chlorobenzylamine gave high yields only with ligand at pH 6.0 |
| Quantified Difference | Bromo derivatives: ligand-free, high yield. Chloro derivatives: ligand-dependent, narrower pH tolerance. |
| Conditions | Suzuki-Miyaura cross-coupling in water, Pd catalyst, various pH, 4-substituted aryl halide model substrates |
Why This Matters
This reactivity difference directly impacts synthetic route efficiency and cost: 4-bromophenylacetone can be used in simpler, more robust protocols, reducing both reagent expenses and purification challenges.
- [1] Li Z, Gelbaum C, Campbell ZS, Gould PC, Fisk JS, Holden B, Jaganathan A, Whiteker GT, Pollet P. New J. Chem. 2017, DOI: 10.1039/C7NJ03567E. View Source
